2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide
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Overview
Description
2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide is a complex organic compound characterized by the presence of bromine, cyanide, iodine, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide typically involves multiple steps, including halogenation, cyanation, and condensation reactions. The starting materials often include 4-bromo-2-cyanophenol and 4-iodophenylfuran. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide include other halogenated phenoxyacetamides and furan derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of bromine, cyanide, iodine, and furan groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
Properties
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrIN3O3/c21-15-3-7-18(14(9-15)10-23)27-12-20(26)25-24-11-17-6-8-19(28-17)13-1-4-16(22)5-2-13/h1-9,11H,12H2,(H,25,26)/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJWNNZKIKHZIW-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrIN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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